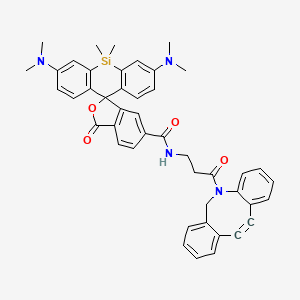
MS83 epimer 1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MS83 epimer 1 is a stereoisomer of MS83, a proof-of-concept proteolysis-targeting chimera (PROTAC). This compound is designed by linking the Kelch-like ECH-associated protein 1 (KEAP1) ligand to a bromodomain-containing protein 4/3/2 (BRD4/3/2) binder . The primary purpose of this compound is to facilitate targeted protein degradation, making it a valuable tool in scientific research and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of MS83 epimer 1 involves the conjugation of the KEAP1 ligand to the BRD4/3/2 binder. The process typically includes the following steps:
Ligand Synthesis: The KEAP1 ligand is synthesized through a series of organic reactions, including halogenation, nucleophilic substitution, and coupling reactions.
Binder Synthesis: The BRD4/3/2 binder is prepared through multi-step organic synthesis, involving amide bond formation, cyclization, and purification steps.
Conjugation: The KEAP1 ligand and BRD4/3/2 binder are conjugated using a linker molecule, typically through a coupling reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Scaling up the reactions while maintaining optimal temperature, pressure, and solvent conditions.
Purification: Employing advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity of the final product.
Quality Control: Rigorous quality control measures, including spectroscopic and chromatographic analysis, to ensure consistency and purity.
化学反応の分析
Types of Reactions
MS83 epimer 1 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically involving the addition of oxygen or removal of hydrogen.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are commonly used.
Substitution: Reagents like alkyl halides, acids, and bases are used under controlled conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with increased hydrogen content.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学的研究の応用
MS83 epimer 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool for studying targeted protein degradation and understanding the mechanisms of PROTACs.
Biology: Employed in cellular studies to investigate the role of specific proteins in various biological processes.
Medicine: Potential therapeutic applications in treating diseases by selectively degrading disease-causing proteins.
Industry: Utilized in the development of new drugs and therapeutic agents, as well as in the study of protein-protein interactions.
作用機序
MS83 epimer 1 exerts its effects through the following mechanism:
Binding: The compound binds to the target protein (BRD4/3/2) and the E3 ligase KEAP1 simultaneously.
Ubiquitination: The binding facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation.
Proteasomal Degradation: The ubiquitinated protein is recognized and degraded by the proteasome, leading to a reduction in the target protein levels.
類似化合物との比較
Similar Compounds
MS83: The parent compound of MS83 epimer 1, with similar binding properties but different stereochemistry.
ARV-825: Another PROTAC targeting BRD4, but with a different ligand and linker structure.
dBET1: A PROTAC that targets BRD4 for degradation, similar in function but with a different chemical structure.
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its binding affinity and selectivity. The epimerization can lead to differences in biological activity and stability compared to its parent compound and other similar PROTACs.
特性
分子式 |
C52H55ClN10O8S2 |
|---|---|
分子量 |
1047.6 g/mol |
IUPAC名 |
ethyl 3-[7-[2-[[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]acetyl]amino]ethoxy]-1-methylbenzotriazol-5-yl]-3-[4-methyl-3-[[(4R)-4-methyl-1,1-dioxo-3,4-dihydro-5,1λ6,2-benzoxathiazepin-2-yl]methyl]phenyl]propanoate |
InChI |
InChI=1S/C52H55ClN10O8S2/c1-8-69-47(66)24-39(35-14-13-29(2)37(21-35)28-62-27-30(3)71-42-11-9-10-12-44(42)73(62,67)68)36-22-40-50(61(7)60-58-40)43(23-36)70-20-19-54-46(65)26-55-45(64)25-41-51-59-57-33(6)63(51)52-48(31(4)32(5)72-52)49(56-41)34-15-17-38(53)18-16-34/h9-18,21-23,30,39,41H,8,19-20,24-28H2,1-7H3,(H,54,65)(H,55,64)/t30-,39?,41+/m1/s1 |
InChIキー |
IELFRNBYIDDQHB-FZZHSAESSA-N |
異性体SMILES |
CCOC(=O)CC(C1=CC(=C(C=C1)C)CN2C[C@H](OC3=CC=CC=C3S2(=O)=O)C)C4=CC5=C(C(=C4)OCCNC(=O)CNC(=O)C[C@H]6C7=NN=C(N7C8=C(C(=C(S8)C)C)C(=N6)C9=CC=C(C=C9)Cl)C)N(N=N5)C |
正規SMILES |
CCOC(=O)CC(C1=CC(=C(C=C1)C)CN2CC(OC3=CC=CC=C3S2(=O)=O)C)C4=CC5=C(C(=C4)OCCNC(=O)CNC(=O)CC6C7=NN=C(N7C8=C(C(=C(S8)C)C)C(=N6)C9=CC=C(C=C9)Cl)C)N(N=N5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


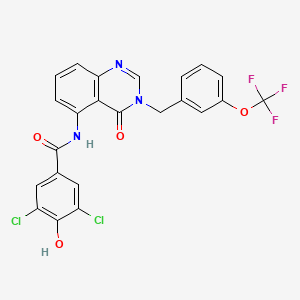
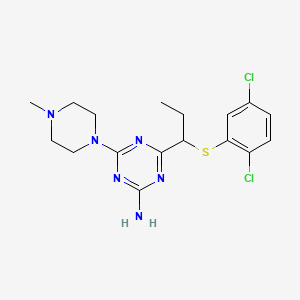
![(1R,2S,3S,4S,5R,6S,8S,9S,10R,13S,16S,17S)-11-ethyl-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-3,8,13-triol](/img/structure/B12386434.png)
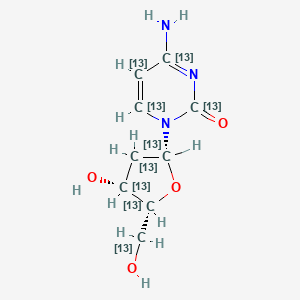
![1-[4-[(1R,3E)-3-hydroxyimino-1-(2-methylphenyl)-3-(2-methylpyridin-4-yl)propyl]phenyl]piperidine-4-carboxylic acid](/img/structure/B12386444.png)



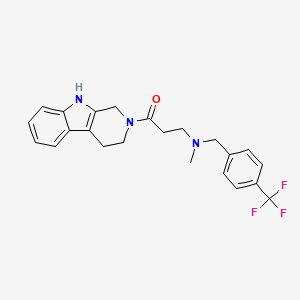

![4-[2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-6-[[(2S)-spiro[2.2]pentane-2-carbonyl]amino]-N-(trideuteriomethyl)pyridazine-3-carboxamide](/img/structure/B12386489.png)
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid](/img/structure/B12386496.png)
![6-amino-N-[7-methoxy-8-[(3-nitrophenyl)methoxy]-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]pyridine-3-carboxamide](/img/structure/B12386504.png)
